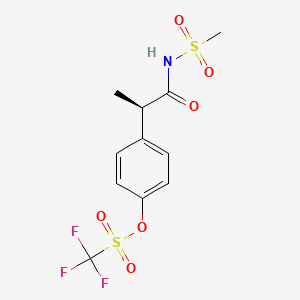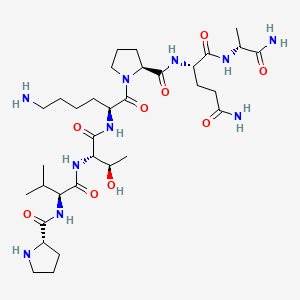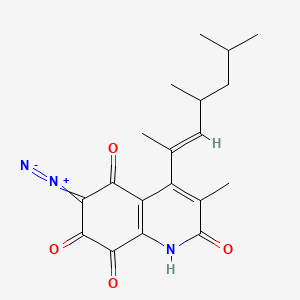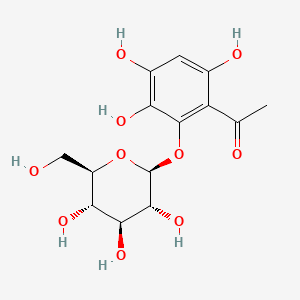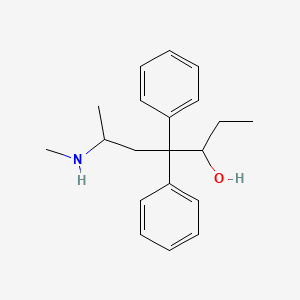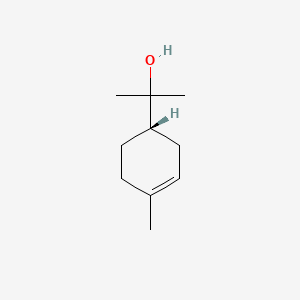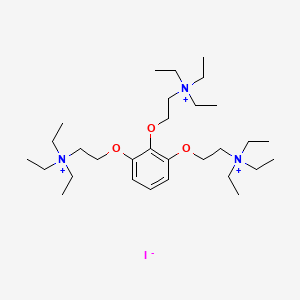
Gallamine triethiodide
Descripción general
Descripción
Gallamine triethiodide is a nondepolarizing nerve blocker used in addition to anesthesia to cause skeletal muscle relaxation . It is a synthetic nondepolarizing blocking drug . The actions of gallamine triethiodide are similar to those of tubocurarine, but this agent blocks the cardiac vagus and may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output .
Synthesis Analysis
Gallamine triethiodide is a synthetic nondepolarizing blocking drug . Unfortunately, the specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of Gallamine triethiodide is C30H60I3N3O3 . The molecular weight is 891.5291 . For more detailed structural information, please refer to the structural formula provided in the relevant databases .Physical And Chemical Properties Analysis
The molecular formula of Gallamine triethiodide is C30H60I3N3O3, and the molecular weight is 891.5 g/mol . More detailed physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Anesthesia Adjunct
Gallamine triethiodide is primarily used in anesthesia to induce muscle relaxation, especially in neuromuscular blocking during surgical procedures. It inhibits nerve impulses in skeletal muscles by blocking the action of acetylcholine at the neuromuscular junction .
Muscle Relaxation in Mechanical Ventilation
It serves as an adjunct to facilitate the management of patients undergoing mechanical ventilation, ensuring that the patient remains immobile and that there is no resistance against the mechanical ventilator .
Cardiovascular Effects
Gallamine triethiodide can block the cardiac vagus nerve and may cause sinus tachycardia, occasionally leading to hypertension and increased cardiac output .
Radiopacity
Due to the presence of iodine, Gallamine triethiodide is radio-opaque, which means it can be detected in imaging scans. This property could potentially be used for diagnostic purposes or in research settings where tracking the distribution of a compound within the body is necessary .
Historical Surgical Use
Developed by Daniel Bovet in 1947, Gallamine triethiodide was commonly used to prevent muscle contractions during surgical procedures before being superseded by newer neuromuscular blocking drugs with fewer side effects .
Pharmacological Research
As a non-depolarizing neuromuscular blocking drug, Gallamine triethiodide’s mechanism of action is similar to that of tubocurarine. Its effects on the neuromuscular junction make it a subject of interest in pharmacological research related to muscle relaxants and their interactions with neurotransmitters .
Mecanismo De Acción
Target of Action
Gallamine triethiodide primarily targets the muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . These receptors play a crucial role in transmitting signals for muscle contraction.
Mode of Action
Gallamine triethiodide acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by gallamine triethiodide is the neuromuscular transmission pathway . By blocking the action of acetylcholine, gallamine triethiodide prevents the activation of the muscle contraction process .
Pharmacokinetics
Gallamine triethiodide is distributed throughout the body tissues after intravenous administration . The pharmacokinetics of gallamine triethiodide in humans show pronounced multi-compartment behaviour . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of gallamine triethiodide and their impact on its bioavailability.
Result of Action
The result of gallamine triethiodide’s action is skeletal muscle relaxation . It is used as an adjunct to anesthesia to induce skeletal muscle relaxation and to facilitate the management of patients undergoing mechanical ventilation . It may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output .
Action Environment
The action of gallamine triethiodide can be influenced by various environmental factors. For instance, it has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia . Very high doses can cause histamine release
Safety and Hazards
Gallamine triethiodide should be used cautiously in patients at risk from increased heart rate but may be preferred for patients with bradycardia . It may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output . For handling, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Direcciones Futuras
Gallamine triethiodide was commonly used to prevent muscle contractions during surgical procedures, but now superseded by new neuromuscular blocking drugs with less side effects . It was developed by Daniel Bovet in 1947 . The drug is no longer marketed in the United States, according to the FDA Orange Book .
Propiedades
IUPAC Name |
2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium;triiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60N3O3.3HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;;;/h19-21H,10-18,22-27H2,1-9H3;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEUVFCVXKWOFE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60I3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
153-76-4 (parent) | |
| Record name | Gallamine triethiodide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023089 | |
| Record name | Gallamine triethiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble, Freely sol in water, alcohol, dil acetone; sparingly sol in anhyd acetone, ether, benzene, chloroform, Very soluble in water and ethanol; slightly soluble in ethyl ether and acetone. | |
| Record name | Gallamine triethiodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GALLAMINE TRIETHIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
It competes with acetylcholine (ACh) molecules and binds to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate. It acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine. It blocks the action of ACh and prevents activation of the muscle contraction process. It can also act on nicotinic presynaptic acetylcholine receptors which inhibits the release of ACh., GALLAMINE TRIETHIODIDE...PRODUCES SKELETAL MUSCLE RELAXATION BY COMBINING WITH RECEPTOR SITE AT NEUROMUSCULAR JUNCTION & BLOCKING ACTION OF NEUROTRANSMITTER ACETYLCHOLINE., IN RAT PHRENIC NERVE-DIAPHRAGM GALLAMINE HAD NO SIGNIFICANT EFFECTS ON ELECTROGENIC PROPERTIES OF EXCITABLE MEMBRANES OF MOTOR NERVE TERMINALS & MUSCLE FIBERS; IT DEPRESSED RESPONSE OF POSTSYNAPTIC RECEPTORS TO ACTION OF ACETYLCHOLINE., AT NEUROMUSCULAR JUNCTIONS IN MICE AND FROGS, FOLLOWING STEP CHANGES OF MEMBRANE POTENTIAL FROM -70 TO -130 MV, GALLAMINE (5 UMOL) IN THE PRESENCE OF ACETYLCHOLINE (3 UMOL) CAUSED AN INITIAL RAPID DECR IN CURRENT FOLLOWED BY OPENING OF CHANNELS AT A SLOWER RATE THAN WITH ACETYLCHOLINE ALONE. WHEN THE INTERNAL POTENTIAL WAS REDUCED TO -70 MV, THERE WAS A RAPID INCR IN CURRENT AT FIRST, FOLLOWED BY THE USUAL DECR WHICH WAS AGAIN SLOWER THAN NORMAL. THUS, GALLAMINE MAY PRODUCE A POTENTIAL-DEPENDENT BLOCK OF OPEN ION CHANNELS. | |
| Record name | Gallamine triethiodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GALLAMINE TRIETHIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gallamine triethiodide | |
Color/Form |
WHITE AMORPHOUS POWDER, White crystals from acetone/water | |
CAS RN |
65-29-2 | |
| Record name | Gallamine triethiodide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallamine triethiodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gallamine triethiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallamine triethiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLAMINE TRIETHIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3254X40X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALLAMINE TRIETHIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152-153, 147.5 °C | |
| Record name | Gallamine triethiodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GALLAMINE TRIETHIODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Gallamine triethiodide?
A1: Gallamine triethiodide is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. [, , , ] This prevents acetylcholine from binding and activating the receptors, thereby inhibiting muscle contraction and causing paralysis. [, , ]
Q2: Does Gallamine triethiodide affect the autonomic nervous system?
A2: While primarily targeting the neuromuscular junction, Gallamine triethiodide can affect the autonomic nervous system, specifically the cardiac vagus nerve, at doses sufficient to induce skeletal muscle paralysis. [, , ] This blockade of the cardiac vagus nerve commonly leads to tachycardia. [, , ]
Q3: How does Gallamine triethiodide compare to other muscle relaxants in terms of autonomic effects?
A3: Gallamine triethiodide exhibits a lesser effect on the autonomic nervous system compared to tubocurarine, which can cause significant cardiovascular depression in equivalent doses. [, ] It also has less effect on the autonomic nervous system than succinylcholine, which can cause bradycardia, increased intraocular pressure, and elevated plasma potassium levels. [, ]
Q4: How is Gallamine triethiodide metabolized and excreted?
A6: Gallamine triethiodide is primarily excreted unchanged in the urine. [] Biliary excretion appears negligible in humans. [] The renal excretion rate is influenced by renal function, with patients exhibiting impaired renal function showing slower elimination rates. [, , ]
Q5: What are the primary clinical uses of Gallamine triethiodide?
A8: Gallamine triethiodide is mainly used as a muscle relaxant during surgical procedures requiring controlled ventilation. [, , ] Its rapid onset of action and relatively short duration of action compared to other non-depolarizing agents make it suitable for such procedures. [, ]
Q6: Are there any contraindications for Gallamine triethiodide use?
A9: Gallamine triethiodide should not be used in patients with myasthenia gravis. [] Caution should be exercised in patients with impaired renal function due to potential for prolonged paralysis. [, , ]
Q7: What is the chemical structure of Gallamine triethiodide?
A11: Gallamine triethiodide is a symmetrical molecule with a central benzene ring. [] Three -CH2-CH2-O-CH2-CH2-N+(C2H5)3 groups are attached to the benzene ring at the 1, 3, and 5 positions. [] Each quaternary nitrogen atom carries a positive charge, balanced by three iodide ions.
Q8: What are potential future research directions for Gallamine triethiodide?
A13: Further investigation into its central nervous system effects is warranted. [] Exploring its potential in managing other neurological conditions characterized by muscle spasticity could be beneficial. [] Additionally, developing novel drug delivery systems to improve its targeted delivery and minimize potential side effects is an important area for future research. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



